N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Overview
Description
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H19N3S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Reactions with Amines and Sulfides
In organic chemistry, the compound N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (and related compounds) is involved in reactions with amines and sulfides. For instance, its reactions with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide have been studied, demonstrating its potential in creating new organic structures (Timokhina et al., 2008).
2. Preparation of Sulfur-Nitrogen Heterocycles
This compound is also significant in the preparation of sulfur-nitrogen heterocycles. The use of piperidine-1-sulphenyl chloride in reactions with diamines, including this compound, leads to the formation of compounds like tetrahydrothiadiazoles, contributing to the synthesis of novel chemical structures (Bryce, 1984).
3. Synthesis of Benzothiazole Derivatives with Antibacterial Activity
This compound is used in synthesizing benzothiazole derivatives, which have shown potent antibacterial and entomological activities. Such applications are crucial in developing new pharmaceuticals and insecticides (Chaudhary et al., 2011).
4. Intramolecular Methyl Migration Studies
Intramolecular reactions involving this compound, such as methyl migration, have been explored, providing insights into its behavior in complex chemical processes. Such studies are valuable for understanding its reactivity and potential applications in synthetic chemistry (Zhang et al., 2008).
5. Synthesis of Chiral Ligands for Catalysis
In coordination chemistry, it's used for synthesizing chiral ligands that have potential applications in catalysis. The creation of ligands that are enantiomerically pure and their coordination with metal ions like iron and manganese can be crucial for developing enantioselective catalysts (Guillemot et al., 2007).
6. Corrosion Inhibition Applications
This compound plays a role in the synthesis of corrosion inhibitors. Studies have shown that compounds synthesized using this chemical can effectively inhibit corrosion in specific environments, which is significant for industrial applications (Rui-quan, 2011).
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXQOPLCZXTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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